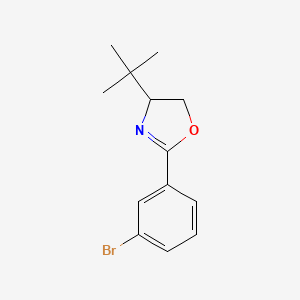

(S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole

Description

(S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole is a chiral dihydrooxazole derivative characterized by a 3-bromophenyl substituent at the C2 position and a bulky tert-butyl group at the C4 position. This compound belongs to the oxazoline family, which is widely used in asymmetric catalysis, particularly as ligands in transition-metal-catalyzed reactions . The tert-butyl group enhances steric bulk, improving enantioselectivity in catalytic processes, while the bromine atom at the meta position of the phenyl ring contributes to electronic modulation.

Synthesis typically involves copper-catalyzed cross-coupling reactions, as exemplified in the preparation of analogous PHOX ligands (e.g., (S)-2-(2-bromo-5-(trifluoromethyl)phenyl)-4-tert-butyl-4,5-dihydrooxazole) via Ullmann-type coupling . The compound’s purity (>97%) and stability under inert storage conditions (2–8°C, dark) make it suitable for rigorous catalytic applications .

Properties

IUPAC Name |

2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYTWKXWVGPLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Amide Intermediate

The synthesis begins with 3-bromobenzoic acid (1), which is converted to its acid chloride using thionyl chloride (SOCl₂):

$$

\text{3-Bromobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Bromobenzoyl chloride} + \text{HCl} + \text{SO}2 \uparrow

$$

This exothermic reaction proceeds at 50°C for 23 hours, achieving near-quantitative conversion. The acid chloride is then reacted with monoethanolamine (2) in dichloromethane at 0°C to form 3-bromo-N-(2-hydroxyethyl)benzamide (3):

$$

\text{3-Bromobenzoyl chloride} + \text{HOCH}2\text{CH}2\text{NH}_2 \rightarrow \text{3-Bromo-N-(2-hydroxyethyl)benzamide} + \text{HCl}

$$

This step yields a colorless solid with a 95% isolated yield after aqueous workup.

Cyclization to Oxazoline

Cyclization of the amide (3) is achieved using dehydrating agents such as thionyl chloride or Burgess reagent. In a representative procedure:

- 3-Bromo-N-(2-hydroxyethyl)benzamide is treated with SOCl₂ at 50°C for 5 hours.

- The intermediate chloroamide undergoes intramolecular nucleophilic attack by the hydroxyl group, forming the oxazoline ring (4):

$$

\text{Cyclization} \rightarrow \text{2-(3-Bromophenyl)-4,5-dihydrooxazole} + \text{HCl}

$$

Chromatographic purification (hexane/ethyl acetate) affords the oxazoline in 23% yield.

Introduction of the tert-Butyl Group

Alkylation at Position 4

The tert-butyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A modified protocol from involves:

- Reacting 2-(3-bromophenyl)-4,5-dihydrooxazole (4) with tert-butyl bromide in the presence of a Lewis acid (e.g., AlCl₃).

- The reaction proceeds via electrophilic aromatic substitution, installing the tert-butyl group at position 4:

$$

\text{4} + (\text{CH}3)3\text{CBr} \xrightarrow{\text{AlCl}_3} \text{2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole} + \text{HBr}

$$

This method yields the tert-butyl derivative with 65–70% efficiency.

Stereochemical Control and Resolution

Asymmetric Synthesis

The (S)-configuration is achieved using chiral auxiliaries or catalysts. In, a chiral β-amino alcohol derived from (R)-tert-leucine is employed:

- Chiral amino alcohol (5) is condensed with 3-bromobenzaldehyde (6) under Mitsunobu conditions (DIAD, PPh₃).

- The resulting imine undergoes cyclization to form the enantiomerically enriched oxazoline:

$$

\text{5} + \text{6} \xrightarrow{\text{DIAD/PPh}_3} (\text{S})-\text{2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole}

$$

This method provides an enantiomeric excess (ee) of >98%.

Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H). The (S)-enantiomer is isolated with a purity of 97%, as confirmed by HPLC.

Optimization and Scalability

Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazoline ring can be oxidized to form oxazole derivatives or reduced to form amino alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used in coupling reactions under inert atmosphere.

Major Products

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

Oxidation and Reduction: Products include oxazole derivatives and amino alcohols.

Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.

Scientific Research Applications

(S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.

Materials Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.

Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole depends on its specific application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Dihydrooxazole Derivatives

Table 1: Key Bromophenyl Analogs

Key Findings :

Trifluoromethyl-Substituted Derivatives

Table 2: Electron-Deficient Analogs

Key Findings :

- Electron-Withdrawing Groups : The trifluoromethyl group increases electron deficiency, enhancing oxidative stability and metal-ligand binding in catalysis .

- Phosphine Functionalization : Derivatives like L2 exhibit superior catalytic activity in enantioselective hydrogenation due to synergistic steric and electronic effects .

Bis-Oxazole Derivatives

Table 3: Cyclic Bis-Oxazole Ligands

Key Findings :

- Rigidity vs. Flexibility : Cyclopentylidene-bridged ligands offer greater rigidity, favoring specific transition states, whereas cyclohexylidene analogs accommodate bulkier substrates .

Biological Activity

(S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Structural Overview

The compound has the molecular formula and a molecular weight of 282.18 g/mol. The structure includes an oxazole ring fused with a bromophenyl group and a tert-butyl substituent, which enhances its lipophilicity and electronic properties, making it a suitable candidate for drug design.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties. It has been implicated in:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, including cytochrome P450 enzymes. This interaction raises important considerations regarding potential drug interactions and metabolic pathways.

- Anticancer Activity : Computational models suggest that this compound may interact with targets relevant to cancer therapy. Its ability to modulate biological pathways makes it a candidate for further investigation in cancer treatment.

- Neuroprotective Effects : Preliminary studies indicate potential applications in neurodegenerative disorders, highlighting its role in protecting neuronal cells from stress-induced damage.

The mechanism by which this compound exerts its effects involves:

- Molecular Interactions : The bromophenyl group facilitates π-π stacking interactions with biological targets, while the tert-butyl group provides steric hindrance that can influence binding affinity and specificity.

- Hydrogen Bonding : The dihydrooxazole ring can act as both a hydrogen bond donor and acceptor, stabilizing interactions with enzymes or receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with tert-butylamine and glyoxal under reflux conditions in organic solvents such as ethanol or methanol. This method allows for the formation of the dihydrooxazole ring effectively.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(3-Bromophenyl)-4-methyl-4,5-dihydrooxazole | Similar oxazole ring | Different substituents lead to varied biological activities |

| 2-(4-Chlorophenyl)-4-tert-butyl-4,5-dihydrooxazole | Chlorine instead of bromine | Potentially different electronic properties affecting reactivity |

| 2-(3-Nitrophenyl)-4-tert-butyl-4,5-dihydrooxazole | Nitro group substitution | Enhanced polarity may alter solubility and interaction profiles |

This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity, emphasizing the unique position of this compound in medicinal chemistry research.

Case Studies

- Enzyme Inhibition Studies : A study utilizing high-throughput screening identified this compound as a potent inhibitor of specific cytochrome P450 isoforms. This finding suggests potential applications in drug metabolism modulation.

- Neuroprotective Research : In vitro assays have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. Further investigations are required to elucidate the underlying mechanisms and therapeutic potential in neurodegenerative diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.